![molecular formula C10H20N2O B13205006 1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
1-[(3-Methoxycyclobutyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methoxycyclobutyl)methyl]piperazine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxycyclobutyl)methyl]piperazine typically involves the reaction of piperazine with a suitable cyclobutyl derivative. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-methoxycyclobutylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1-[(3-Methoxycyclobutyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
科学的研究の応用
1-[(3-Methoxycyclobutyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 1-[(3-Methoxycyclobutyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve GABAergic and serotonergic systems.
類似化合物との比較
1-Methylpiperazine: A simpler derivative of piperazine with a single methyl group.
1-(3-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a methoxycyclobutyl group.
1-(4-Methoxyphenyl)piperazine: Similar to 1-(3-Methoxyphenyl)piperazine but with the methoxy group in a different position.
Uniqueness: 1-[(3-Methoxycyclobutyl)methyl]piperazine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
1-[(3-methoxycyclobutyl)methyl]piperazine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(7-10)8-12-4-2-11-3-5-12/h9-11H,2-8H2,1H3 |
InChIキー |
KXSSQHGSPSNZEY-UHFFFAOYSA-N |
正規SMILES |
COC1CC(C1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


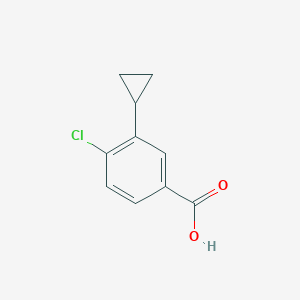
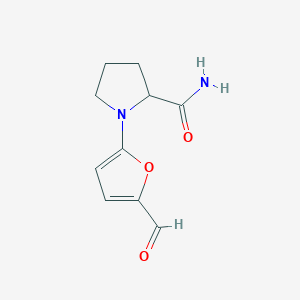


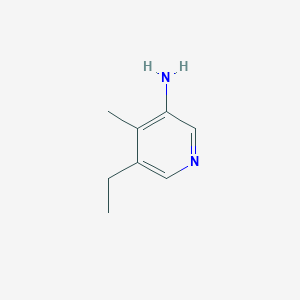
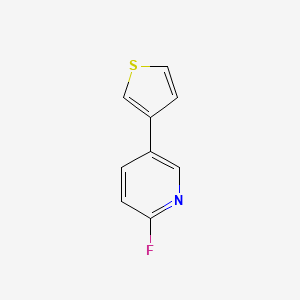
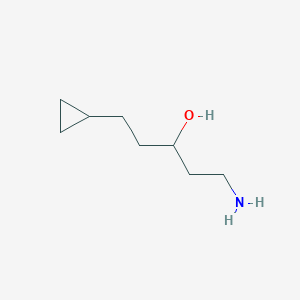
![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
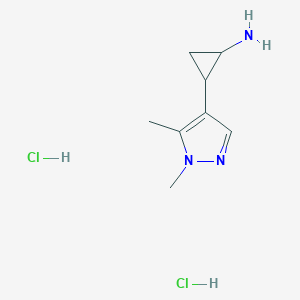
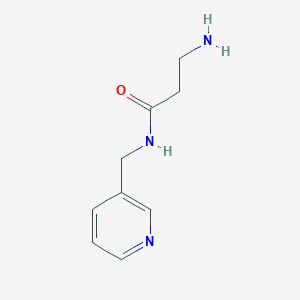
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
